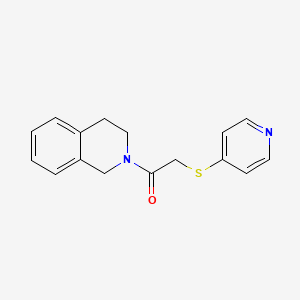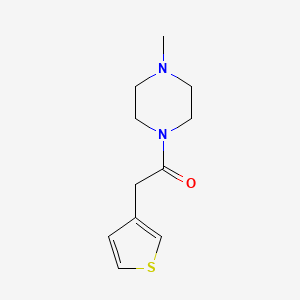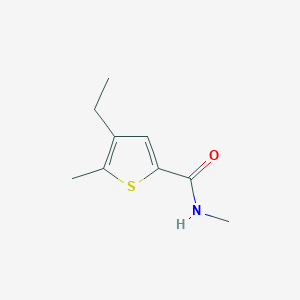
4-ethyl-N,5-dimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N,5-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The addition of a carboxamide and an ethyl group to the thiophene ring enhances its chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N,5-dimethylthiophene-2-carboxamide is not fully understood, but it is believed to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-ethyl-N,5-dimethylthiophene-2-carboxamide has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can cause tissue damage and contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-ethyl-N,5-dimethylthiophene-2-carboxamide is its high purity, which makes it suitable for various scientific applications. However, its limitations include its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 4-ethyl-N,5-dimethylthiophene-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine its efficacy and safety in these applications.
Conclusion:
In conclusion, 4-ethyl-N,5-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity, anti-inflammatory, and antioxidant properties make it a promising candidate for various research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 4-ethyl-N,5-dimethylthiophene-2-carboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethylamine and dimethylformamide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method yields a high purity product, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
4-ethyl-N,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential applications in various research fields. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over traditional inorganic semiconductors, including flexibility, low cost, and ease of processing.
Propiedades
IUPAC Name |
4-ethyl-N,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-4-7-5-8(9(11)10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRTDRVXLLFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N,5-dimethylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
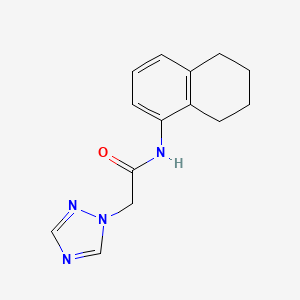

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
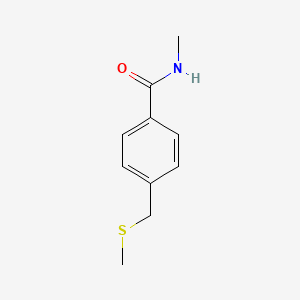
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
